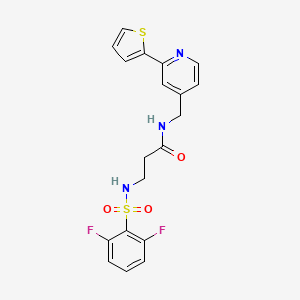
3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound characterized by its unique structural components, including a difluorophenyl group, a sulfonamide linkage, and a thiophen-pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the Sulfonamide Linkage: The initial step often involves the reaction of 2,6-difluoroaniline with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the sulfonamide intermediate.
Coupling with the Pyridine Derivative: The sulfonamide intermediate is then coupled with a pyridine derivative, such as 2-(thiophen-2-yl)pyridine-4-carboxaldehyde, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Final Product: The final step involves the reaction of the coupled intermediate with 3-aminopropanoic acid or its ester derivative under conditions that promote amide bond formation, such as using a dehydrating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a strong base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Catalysts: Triethylamine, DMAP, DCC.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is investigated for its potential interactions with biological macromolecules. It may serve as a probe in studying protein-ligand interactions or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural components suggest it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the treatment of diseases where sulfonamide and pyridine derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its synthesis and applications are of interest in the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine and thiophene rings can participate in π-π stacking interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide: Similar structure but with chlorine atoms instead of fluorine.
3-(2,6-difluorophenylsulfonamido)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(2,6-difluorophenylsulfonamido)-N-((2-(pyridin-4-yl)methyl)propanamide: Lacks the thiophene ring.
Uniqueness
The uniqueness of 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both fluorine atoms and a thiophene ring can enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-14-3-1-4-15(21)19(14)29(26,27)24-9-7-18(25)23-12-13-6-8-22-16(11-13)17-5-2-10-28-17/h1-6,8,10-11,24H,7,9,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRSJSDTJAXLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)
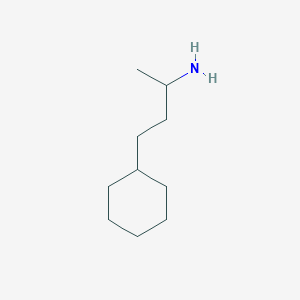

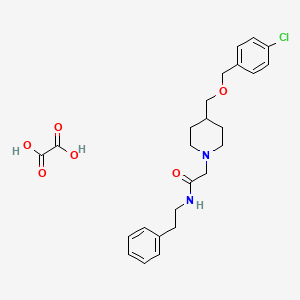

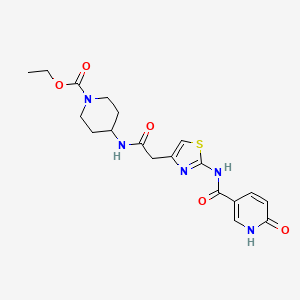
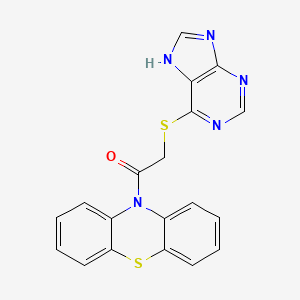
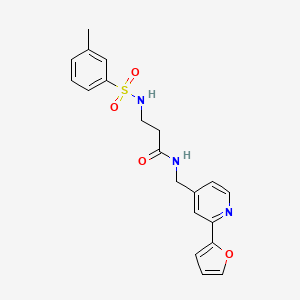
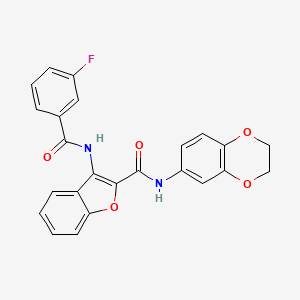
![5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride](/img/structure/B2624611.png)
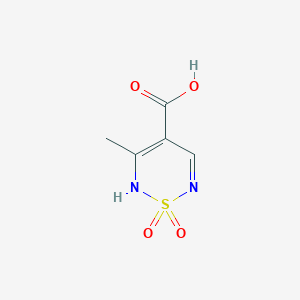
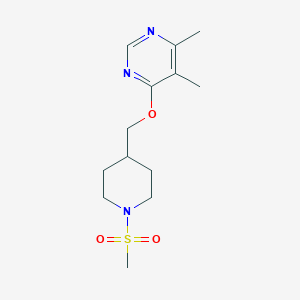
![2-[2-(Methylamino)acetamido]benzoic acid](/img/structure/B2624617.png)
![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2624618.png)
